molecular formula C18H13FO4 B12941625 2-(3-Fluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate

2-(3-Fluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B12941625
M. Wt: 312.3 g/mol
InChI Key: FEUUEHOZKSJBEE-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of a fluorophenyl group and a chromene core in this compound suggests it may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the condensation of 3-fluorobenzaldehyde with a suitable chromene precursor under acidic or basic conditions. The reaction may proceed through a Knoevenagel condensation followed by cyclization to form the chromene ring. Common reagents used in this synthesis include piperidine as a base and ethanol as a solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also important considerations in industrial processes to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and selectivity towards these targets. The chromene core can participate in various biochemical pathways, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2H-chromene-3-carboxylic acid
  • 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
  • 7-Methoxycoumarin-3-carboxylic acid

Uniqueness

2-(3-Fluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to other chromene derivatives. This modification can enhance its stability, bioavailability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H13FO4

Molecular Weight

312.3 g/mol

IUPAC Name

[2-(3-fluorophenyl)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H13FO4/c19-15-6-3-5-12(9-15)16(20)11-23-18(21)14-8-13-4-1-2-7-17(13)22-10-14/h1-9H,10-11H2

InChI Key

FEUUEHOZKSJBEE-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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